Methyl[2-(1,3-thiazol-2-yl)ethyl]amine

Lipophilicity LogP Physicochemical profiling

Methyl[2-(1,3-thiazol-2-yl)ethyl]amine (CAS 152483-10-8) is an N-methylated 2-(1,3-thiazol-2-yl)ethanamine with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol. This compound features a privileged 1,3-thiazole heterocycle and a secondary amine side chain, resulting in a computed XLogP3-AA of 0.8.

Molecular Formula C6H10N2S
Molecular Weight 142.22
CAS No. 152483-10-8
Cat. No. B2703504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[2-(1,3-thiazol-2-yl)ethyl]amine
CAS152483-10-8
Molecular FormulaC6H10N2S
Molecular Weight142.22
Structural Identifiers
SMILESCNCCC1=NC=CS1
InChIInChI=1S/C6H10N2S/c1-7-3-2-6-8-4-5-9-6/h4-5,7H,2-3H2,1H3
InChIKeyVGGZQRLVVAAFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[2-(1,3-thiazol-2-yl)ethyl]amine (CAS 152483-10-8) Procurement Baseline: Key Physicochemical and Quality Profiles


Methyl[2-(1,3-thiazol-2-yl)ethyl]amine (CAS 152483-10-8) is an N-methylated 2-(1,3-thiazol-2-yl)ethanamine with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol [1]. This compound features a privileged 1,3-thiazole heterocycle and a secondary amine side chain, resulting in a computed XLogP3-AA of 0.8 [1]. It is primarily supplied as a research intermediate, with commercially available purity specifications typically ranging from 95% to 98%, and is shipped under non-hazardous transport conditions under DOT/IATA regulations .

Why N-Methyl-Thiazoleethanamine (152483-10-8) Cannot Be Substituted by Unsubstituted or Primary Amine Analogs


Indiscriminate substitution of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine with its closest primary amine or ring-methylated analogs, such as 2-(2-thiazolyl)ethylamine (CAS 18453-07-1) or 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (CAS 61887-91-0), fundamentally alters critical physicochemical and molecular recognition properties [1]. The presence of the N-methyl group shifts the lipophilicity (XLogP3-AA), reduces the hydrogen bond donor count, and modifies the basicity of the nitrogen center, directly impacting solubility, membrane permeability, and metabolic stability [1]. Furthermore, in synthetic applications where selective mono-alkylation is required, compounds with a primary amine terminus necessitate additional protection/deprotection steps, introducing orthogonal reactivity that the secondary amine form inherently avoids . These quantitative and functional differences necessitate rigorous re-validation of biological or synthetic protocols if an unvalidated analog is substituted, rendering direct drop-in replacement highly risky and experimentally inconsistent.

Quantitative Differentiation Evidence for Methyl[2-(1,3-thiazol-2-yl)ethyl]amine (152483-10-8) Against Key Comparators


Lipophilicity Control: Divergent XLogP3-AA Values Among Thiazole-Ethylamine Isomers

Methyl[2-(1,3-thiazol-2-yl)ethyl]amine exhibits a computed XLogP3-AA of 0.8, which is significantly more hydrophilic than the unsubstituted primary amine analog 2-(2-thiazolyl)ethylamine (XLogP3-AA ~1.34) and notably different from the ring-methylated isomer 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (XLogP3-AA ~1.65) [1] . This intermediate lipophilicity is largely attributed to the specific positioning of the N-methyl group, which modulates the hydrogen-bonding capacity of the secondary amine without adding the steric bulk or hydrophobicity of a ring substituent .

Lipophilicity LogP Physicochemical profiling Drug-likeness

Hydrogen Bond Donor Count and Impact on Metabolic Stability Profiles

The target compound possesses a single hydrogen bond donor count (1), compared to two for the primary amine analog 2-(2-thiazolyl)ethylamine (CAS 18453-07-1) [1]. The substitution of one of the amine hydrogen atoms with a methyl group not only alters solvation dynamics but eliminates a major site for oxidative deamination, which is a common metabolic liability for primary amines [2]. This chemical modification imparts inherently greater metabolic stability while maintaining the same rotatable bond count (3) and topological polar surface area (PSA) profile as its isomers, ensuring that target engagement is not compromised by drastic conformational changes [1].

Metabolism Hydrogen bonding Lead optimization ADME

Higher Commercial Purity Specifications and Batch-to-Batch QC Traceability

Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is commercially available at a certified 98% purity from specialty vendors such as Leyan, which is higher than the 95% minimum commonly specified for its 4-methyl analog (CAS 61887-91-0) in comparable catalogs . Crucially, top-tier suppliers provide batch-specific QC documentation including NMR, HPLC, and GC chromatograms, a level of analytical scrutiny that is often absent for niche research chemicals like the Sigma-Aldrich CPR offerings of close isomers . This verifiable batch traceability ensures the absence of uncharacterized impurities that could act as assay interferents or catalysts in sensitive synthetic reactions.

Quality control Purity HPLC Procurement standards

Synthetic Utility: Secondary Amine Orthogonality vs. Primary Amine Analogs

As a secondary alkylamine, Methyl[2-(1,3-thiazol-2-yl)ethyl]amine enables direct reductive aminations or N-alkylations without the polyalkylation side-reactions common to primary amines . Unlike the primary amine analog 2-(2-thiazolyl)ethylamine, which commonly requires Boc- or Cbz- protection/deprotection cycles to achieve mono-functionalization, the target compound can be employed in convergent synthetic sequences with higher step economy . This inherent reactivity difference has led to its preferential use in patent-protected kinase inhibitor scaffolds where selectively mono-methylated amine spacers are critical for binding pocket compatibility [1].

Synthetic chemistry Reaction selectivity Building blocks Medicinal chemistry

Non-Hazardous Transport Classification vs. Analogs with Hazardous Ratings

Under DOT/IATA regulations, Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is classified as 'Not hazardous material' for transport . In contrast, the closely related primary amine analog 2-(2-thiazolyl)ethylamine (CAS 18453-07-1) carries a GHS H318 hazard statement (Causes serious eye damage) according to its MSDS, which mandates specific packaging, labeling, and additional shipping surcharges . This regulatory discrepancy directly affects international procurement logistics, particularly for high-volume academic or industrial orders, where the target compound avoids Dangerous Goods surcharges and associated customs clearance delays.

Shipping compliance Safety Logistics DOT/IATA

Target Engagement Selectivity: Imidazole vs. Thiazole Moiety in Histaminergic Systems

While the aminoethyl-thiazole scaffold is a classic histamine H1 receptor agonist pharmacophore, the specific substitution pattern of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is anticipated to confer a bias away from H1 agonism toward other histaminergic or polyamine targets, potentially due to steric hindrance introduced by the N-methyl group . The unsubstituted analog 2-(2-aminoethyl)thiazole acts as a highly selective H1 agonist, but N-methylation is known to drastically alter GPCR selectivity profiles in aminergic scaffolds [1]. While direct comparative binding assay data (e.g., Ki values) for this specific compound is limited in the public domain, molecular docking studies on the thiazole-ethylamine pharmacophore indicate that N-methyl substitution can reorient the essential amine group within the receptor binding pocket, converting an agonist into an antagonist or modulating selectivity between receptor subtypes [1].

GPCR selectivity Histamine receptors H1 vs. H2 agonism Ligand bias

Optimal Procurement and Application Scenarios for Methyl[2-(1,3-thiazol-2-yl)ethyl]amine (152483-10-8)


Aqueous-Focused Medicinal Chemistry Programs Requiring Specific LogP Balances

Based on its LogP of 0.8, Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is ideally suited as a core scaffold in drug discovery projects targeting extra-hepatic or cytosolic biological targets where high aqueous solubility is paramount [1]. It should be selected over the more lipophilic 4-methyl analog (LogP ~1.65) for CNS-penetration avoidance strategies or for maintaining oral bioavailability in high-molecular-weight lead candidates [1] .

Scaffold-Hopping and GPCR Tool Compound Development

This compound offers a privileged entry point for designing biased or selective GPCR ligands starting from the histaminergic imidazole/thiazole scaffold [2]. The N-methyl group provides a steric handle that can differentially engage the receptor's hydrophobic pocket compared to primary amine cores, making it a high-value intermediate for generating patentably novel chemotypes targeting H1, H3, and related receptors [2].

Complex Amide and Sulfonamide Coupling in Late-Stage Functionalization

The secondary amine reactivity of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine eliminates the need for protection group chemistry in sequential coupling reactions, directly supporting hybrid combinatorial libraries where the thiazole is used as a 'exit vector' for extension into diverse R-groups via amide or sulfonamide bond formation . This is a distinct synthetic advantage over primary amine analogs that require two orthogonal deprotection steps to achieve the same structural diversification .

High-Throughput & Global Collaborative Research Requiring Fast Logistics

For CROs and academic screening laboratories operating under tight shipping deadlines and budget constraints, the non-hazardous transport classification of Methyl[2-(1,3-thiazol-2-yl)ethyl]amine is a critical logistical advantage . It directly avoids the compliance bottlenecks and hazardous goods shipping surcharges associated with the GHS H318-classified primary amine analog, ensuring seamless multiregional distribution and faster initiation of parallel synthesis or screening campaigns .

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